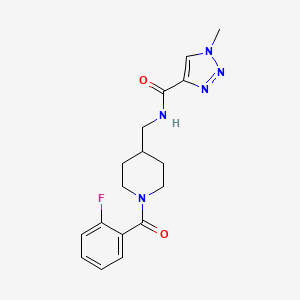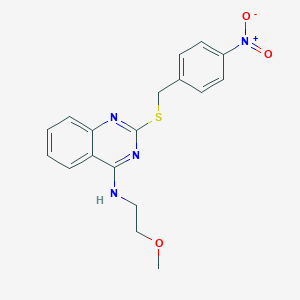![molecular formula C24H18BrNO4 B2573962 4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 929512-77-6](/img/structure/B2573962.png)
4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide” is a complex organic molecule. It contains a benzamide group, which is an amide derived from benzoic acid. This group is attached to a benzofuran ring, which is a type of heterocyclic compound . The molecule also contains a methoxy group and a bromine atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzofuran ring, the bromine atom, and the benzamide and methoxy groups would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the bromine atom could potentially be replaced in a substitution reaction, and the amide group might be hydrolyzed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Photosensitizer in Photodynamic Therapy :Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating its use in photodynamic therapy for cancer treatment due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation yield. This highlights the potential of benzofuran derivatives in phototherapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity :Sanjeeva et al. (2021) designed, synthesized, and evaluated the antimicrobial activity of benzofuran-oxadiazole derivatives. This research contributes to the understanding of benzofuran compounds as potential antimicrobial agents (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Antipsychotic Agents :Högberg et al. (1990) synthesized a series of benzamides, including derivatives of benzofuran, demonstrating their potent inhibitory effects on dopamine D-2 receptors. This suggests the application of such compounds in the development of antipsychotic drugs (Högberg, Ström, Hall, & Ögren, 1990).
Histone Deacetylase 6 Inhibitors :Lee et al. (2018) developed a series of aroylindolyl-substituted hydroxamic acids, including a compound with potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound shows potential for treating Alzheimer's disease, indicating the therapeutic potential of benzofuran derivatives in neurodegenerative disorders (Lee et al., 2018).
CCR5 Antagonists :Cheng De-ju (2014, 2015) synthesized N-allyl-4-piperidyl benzamide derivatives, including compounds with benzofuran structures, which exhibited bioactivity as CCR5 antagonists. These findings suggest the use of benzofuran derivatives in developing drugs targeting CCR5, which is significant in HIV research and therapy (Cheng De-ju, 2014) (Cheng De-ju, 2015).
Antifungal Agents :Narayana et al. (2004) prepared benzofuran derivatives with potential antifungal activity. These compounds, including 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide and its derivatives, demonstrated the potential of benzofuran structures in developing new antifungal agents (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves binding to a specific target, such as a protein or enzyme, and modulating its activity. Without specific information, it’s difficult to predict the mechanism of action of this compound .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNO4/c1-14-20-13-18(26-24(28)15-6-8-17(25)9-7-15)10-11-21(20)30-23(14)22(27)16-4-3-5-19(12-16)29-2/h3-13H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKQMCGWUSGPIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Prop-2-enoylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B2573879.png)
![1-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B2573881.png)



![Tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2573887.png)
![2-ethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2573888.png)
![N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide](/img/structure/B2573889.png)




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2573898.png)
